Tritrans,heptacis-undecaprenyl phosphate
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Overview
Description
Tritrans,heptacis-undecaprenyl phosphate is an undecaprenyl phosphate having three (E)- and seven (Z)-double bonds. It is a conjugate acid of a this compound(2-).
Scientific Research Applications
Role in Bacterial Membrane Transport
Tritrans,heptacis-undecaprenyl phosphate plays a crucial role in the transport of hydrophilic motifs across bacterial membranes. This is essential for the synthesis of cell wall polymers, like peptidoglycan, in bacterial cells. For instance, in Escherichia coli and Staphylococcus aureus, this compound is significantly present in the cell membranes during exponential growth phases (Barreteau et al., 2009).
Impact on Bacterial Morphology
Undecaprenyl phosphate derivatives are essential for bacterial morphology and integrity. Disruption in the synthesis of cell wall components, like O antigen or lipopolysaccharide core oligosaccharide, causes morphological defects in bacteria due to the sequestration of undecaprenyl phosphate. This indicates its vital role in maintaining the structure and functionality of bacterial cells (Jorgenson & Young, 2016).
Enzymatic Activities and Synthesis
Undecaprenyl phosphate is involved in various enzymatic processes. For example, undecaprenyl pyrophosphate synthetase from Lactobacillus plantarum, which aids in the synthesis of this compound, exhibits specificity for certain cosubstrates and requires specific reaction conditions (Allen et al., 1976).
Role in Glycosylation
It's also crucial in bacterial N-linked glycosylation. The synthesis of undecaprenyl pyrophosphate-linked bacillosamine, an intermediate in this glycosylation process, highlights its importance in bacterial protein glycosylation, offering insights into both prokaryotic and eukaryotic glycosylation systems (Weerapana et al., 2005).
Chemoenzymatic Synthesis
Research has also explored the chemoenzymatic synthesis of polyprenyl phosphates, including undecaprenyl phosphate. This synthesis is vital for understanding biochemical pathways in prokaryotes and eukaryotes, especially those involving N-linked protein glycosylation and cell wall biosynthesis (Hartley et al., 2008).
Recycling and Metabolism
The metabolism and recycling of undecaprenyl phosphate are crucial for its effective utilization in bacterial cell wall biosynthesis. Studies indicate the involvement of specific enzymes in the recycling process and their significant role in the overall metabolism of undecaprenyl phosphate (Tatar et al., 2007).
Properties
Molecular Formula |
C55H91O4P |
---|---|
Molecular Weight |
847.3 g/mol |
IUPAC Name |
[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] dihydrogen phosphate |
InChI |
InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/b46-25+,47-27+,48-29+,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43- |
InChI Key |
UFPHFKCTOZIAFY-RTRZQXHFSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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